molecular formula C14H19ClN6O B585382 trans-Abacavir-d4 Hydrochloride CAS No. 1346605-40-0

trans-Abacavir-d4 Hydrochloride

Cat. No. B585382
CAS RN: 1346605-40-0
M. Wt: 326.821
InChI Key: QXNOPHSMRJNHHG-CRUONMBASA-N
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Description

Trans-Abacavir-d4 Hydrochloride is a deuterium labelled version of trans-Abacavir hydrochloride . It is an impurity of Abacavir, which is a carbocyclic 2’-deoxyguanosine nucleoside reverse transcriptase inhibitor and an anti-HIV drug used to treat HIV infection . The common name for this compound is trans-Abacavir-d4 hydrochloride and it has a CAS number of 1346605-40-0 .


Synthesis Analysis

Abacavir-d4 is the deuterium labeled Abacavir . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of trans-Abacavir-d4 hydrochloride is C14H15D4ClN6O . The molecular weight is 326.82 .

Scientific Research Applications

Nucleoside Reverse Transcriptase Inhibitor

Trans-Abacavir-d4 Hydrochloride is a labelled trans-isomer of Abacavir . Abacavir is an effective nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat human immunodeficiency virus (HIV) infected patients .

Hypersensitivity Reaction Studies

The main side effect of Abacavir is hypersensitivity reaction (HSR). The incidence of HSR is associated with ethnicity among patients exposed to Abacavir . Studies on Abacavir-induced HSR have been a successful example of translation of pharmacogenetics to personalized medicine .

Immunological Studies

Immunological studies indicated that Abacavir interacts specifically with HLA-B*57:01 and changes the binding specificity between the HLA molecule and the HLA-presented endogenous peptide repertoire, leading to a systemic autoimmune reaction .

HLA-B*5701 Screening

HLA-B57:01 screening, combined with patch testing, has clinically predictive value and cost-effective impact in reducing the incidence of Abacavir-induced HSR regardless of the HLA-B57:01 prevalence in the population .

Personalized Diagnosis and Therapy

The studies of Abacavir-induced HSR and the implementation of the HLA-B*57:01 screening in the clinic represent a successful example of the use of pharmacogenetics for personalized diagnosis and therapy .

Green Chemistry

Trans-Abacavir-d4 Hydrochloride could potentially be used in the field of green chemistry. The pharmaceutical industry is continuously searching for new compounds with antiviral activity and faces the challenge of developing greener and more efficient methods to synthesize these compounds .

Mechanism of Action

Target of Action

Trans-Abacavir-d4 Hydrochloride is a deuterated analog of Abacavir . Abacavir is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . The primary target of Abacavir is the HIV-1 reverse transcriptase enzyme . This enzyme is crucial for the replication of the HIV virus, making it an effective target for antiretroviral therapy .

Mode of Action

Abacavir works by inhibiting the activity of the reverse transcriptase enzyme . It is converted by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP) . CBV-TP competes with the viral molecules and is incorporated into the viral DNA . This incorporation disrupts the viral DNA chain, preventing the virus from multiplying .

Biochemical Pathways

The antiviral effect of Abacavir is due to its intracellular anabolite, carbovir-triphosphate (CBV-TP) . CBV-TP has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing .

Pharmacokinetics

Abacavir is rapidly absorbed following oral administration, with a mean absolute bioavailability of approximately 83% . It is primarily metabolized via two pathways, uridine diphosphate glucuronyltransferase and alcohol dehydrogenase, resulting in inactive glucuronide and carboxylate metabolites, respectively . Less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of abacavir is approximately 1.5 hours .

Result of Action

The inhibition of the reverse transcriptase enzyme by Abacavir results in the prevention of the virus from multiplying, reducing the amount of virus in the body and slowing down the progression of the disease .

properties

IUPAC Name

[(1R,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1/i2D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNOPHSMRJNHHG-CRUONMBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Abacavir-d4 Hydrochloride

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